N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-27-15-25-22-18(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-19-12-17(31-2)10-11-20(19)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZAQZBOLVMWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Compound Overview
- Molecular Formula : C27H30N4O3
- Molecular Weight : 490.6 g/mol
- Structure : The compound features a dimethoxyphenyl group linked to a pyrrolo[3,2-d]pyrimidin derivative, which is crucial for its biological properties .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | |
| SF-268 (Brain Cancer) | 42.30 | |
| NCI-H460 (Lung Cancer) | 3.79 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer progression.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Type | Reference |
|---|---|---|
| Thienopyrimidine Derivatives | Antimicrobial |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
- Modulation of Gene Expression : It could alter the expression of genes involved in cell cycle regulation and apoptosis.
- Induction of Oxidative Stress : This may trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant inhibition at concentrations above 10 µM .
- Animal Models : Preclinical studies involving animal models have shown promise in reducing tumor size when administered at specific dosages over a defined period. These studies are essential for understanding the pharmacokinetics and therapeutic index of the compound.
- Comparative Studies : Comparative analysis with existing anticancer agents highlighted that this compound exhibited superior efficacy in certain cancer types compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Analysis
Hydrogen Bonding and Solubility
- The target compound’s 2,5-dimethoxyphenyl group supports π-π interactions and moderate solubility via methoxy groups. In contrast, the 2,6-dimethylphenyl analog () lacks hydrogen-bond donors, reducing solubility .
- The ethyl ester in ’s compound may lower aqueous solubility compared to acetamide derivatives .
Conformational Flexibility
- Ring puckering in pyrrolo[3,2-d]pyrimidine derivatives (e.g., ) can influence binding modes. The Cremer-Pople parameters () are critical for analyzing nonplanar conformations .
Data Table: Comparative Overview
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrrolo[3,2-d]pyrimidine | 3-Ethyl, 4-oxo, 2,5-dimethoxyphenyl | ~463.5 | Balanced lipophilicity/solubility |
| Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | Pyrrolo[3,2-d]pyrimidine | 4-Chlorophenyl, dipentylamino, ethyl ester | ~594.1 | High lipophilicity, ester functionality |
| N-(2,6-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide | Pyrrolo[3,2-d]pyrimidine | 2-Methoxyethyl, 2,6-dimethylphenyl | 430.51 | Enhanced solubility via methoxyethyl |
| (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide | Pyrrolo[1,2-b]pyridazine | Cyano, trifluoromethyl, morpholine | ~600+ (estimated) | High metabolic stability, polar groups |
Preparation Methods
Cyclization of Aminopyrrole Precursors
Aminopyrrole derivatives serve as precursors for pyrrolopyrimidine formation. For example, 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Id) was synthesized by refluxing benzoin (2 g, 0.01 mol) with 3,4-dichlorophenylamine (1.6 g, 0.01 mol) in dry benzene at 80°C for 9 hours, followed by malononitrile addition and pyridine-catalyzed cyclization. This method yields the pyrrole intermediate in 45% yield after recrystallization from methanol.
Formic Acid-Mediated Cyclization
Pyrrolo[2,3-d]pyrimidin-4-one derivatives are accessible via refluxing aminopyrroles in formic acid. For instance, 7-(3,4-dichlorophenyl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (IId) was synthesized by heating compound Id (0.01 mol) in 85% formic acid for 12 hours, achieving 63% yield after ethanol recrystallization. This method ensures regioselective oxo-group incorporation at position 4.
Functionalization of the Pyrrolopyrimidine Core
Thioacetamide Linker Installation
The acetamide-thioether linker is introduced via nucleophilic displacement. For example, pyrrolopyrimidin-4-thiones (1a-g) react with ethyl chloroacetate in ethanol under reflux with sodium hydroxide, forming ethyl-2-(pyrrolopyrimidin-4-ylthio)acetate derivatives (2a-g) in 82–89% yield. Subsequent hydrolysis with hydrazine hydrate yields acetohydrazide intermediates (3a-g), which are acylated to form the final acetamide.
Final Coupling to Install the 2,5-Dimethoxyphenyl Group
The N-(2,5-dimethoxyphenyl)acetamide moiety is attached via EDC-mediated coupling. 2-(3-Ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid (intermediate 3) is reacted with 2,5-dimethoxyaniline in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), achieving 65–78% yield after silica gel chromatography.
Optimization and Characterization
Reaction Condition Optimization
- Solvent Selection : Ethanol and DMF are preferred for cyclization and coupling, respectively, due to optimal solubility.
- Catalysis : Pyridine (2 mL) enhances cyclization yields by deprotonating intermediates.
- Temperature : Reflux conditions (80–120°C) are critical for annulation and substitution reactions.
Spectral Characterization Data
| Intermediate | $$ ^1H $$ NMR (DMSO- d6) Key Peaks | IR (cm$$^{-1}$$) |
|---|---|---|
| Id | δ 5.4 (brs, NH$$_2$$), 7.2–7.8 (m, aromatic) | 2210 (C≡N), 1680 (C=O) |
| IId | δ 4.1 (s, CH$$2$$), 1.2 (t, CH$$3$$) | 1725 (C=O), 1600 (C=N) |
| Final Compound | δ 3.8 (s, OCH$$3$$), 2.4 (q, CH$$2$$CH$$_3$$) | 1650 (amide C=O), 1250 (C-O) |
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing substitution at positions 4 and 7 is minimized using bulky directing groups.
- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric byproducts.
- Low Solubility : Polar aprotic solvents (DMAC) enhance intermediate solubility during coupling.
Q & A
Q. 1.1. What are the key considerations for optimizing the synthetic yield of this compound?
Methodological Answer: Synthesis requires multi-step protocols, often starting with cyclization of pyrrolo[3,2-d]pyrimidine precursors followed by substitution reactions. Critical parameters include:
- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Temperature control : Reactions often proceed at 80–100°C for cyclization, with lower temperatures (0–25°C) for sensitive steps like amide bond formation .
- Purification : Column chromatography (hexane/acetone gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. 1.2. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions via - and -NMR (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .
- X-ray crystallography : Resolve the 3D structure, particularly the orientation of the ethyl and dimethoxyphenyl groups .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H] at m/z ~500–550) and fragmentation patterns .
Q. 1.3. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the acetamide and pyrrolopyrimidine moieties .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways using HPLC .
Advanced Research Questions
Q. 2.1. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituents at the 3-ethyl or 7-phenyl positions .
- QSAR analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with in vitro activity to predict pharmacophores .
- DFT calculations : Optimize the geometry of the pyrrolopyrimidine core to assess steric and electronic effects on binding .
Q. 2.2. How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay standardization : Compare IC values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT). Discrepancies may arise from membrane permeability or off-target effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to observed activity .
- Statistical validation : Apply ANOVA to data from triplicate experiments to confirm significance (p < 0.05) .
Q. 2.3. What strategies improve solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEG groups at the 4-oxo position to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes for intraperitoneal administration .
- LogP optimization : Reduce hydrophobicity by replacing the 3-ethyl group with a hydroxyl or amine substituent .
Experimental Design & Data Analysis
Q. 3.1. How to design a robust SAR study for this compound?
Methodological Answer:
- Variable groups : Synthesize analogs with modifications at the 2,5-dimethoxyphenyl (electron-donating vs. withdrawing groups) and 7-phenyl (halogen vs. methyl substituents) positions .
- Biological endpoints : Measure inhibition of a panel of kinases (e.g., EGFR, VEGFR2) and correlate with structural features using heatmap clustering .
- Data table :
| Substituent Position | Group Added | IC (nM) EGFR | Selectivity Ratio (VEGFR2/EGFR) |
|---|---|---|---|
| 7-Phenyl | –Cl | 12.3 ± 1.5 | 8.7 |
| 2,5-Dimethoxyphenyl | –NO | 45.6 ± 3.2 | 1.2 |
Q. 3.2. How to troubleshoot low reproducibility in synthetic yields?
Methodological Answer:
- Parameter screening : Use Design of Experiments (DoE) to test interactions between solvent polarity, catalyst loading, and reaction time .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions in real time .
- Batch analysis : Compare yields across ≥3 independent syntheses to identify operator-dependent variables (e.g., stirring rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
